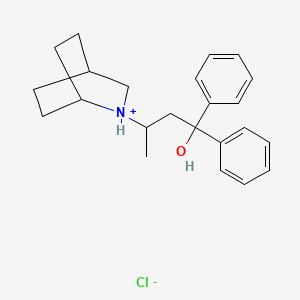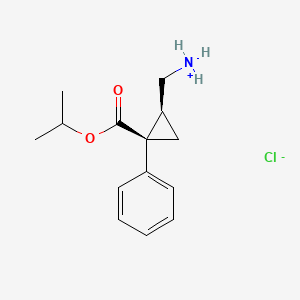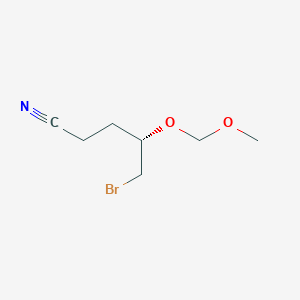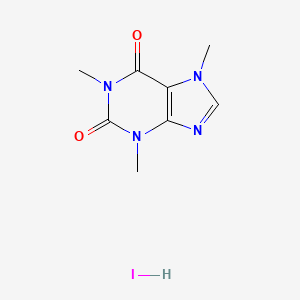![molecular formula C30H20N6Na2O8S B13734391 Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate CAS No. 76930-14-8](/img/structure/B13734391.png)
Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo groups, which are responsible for its intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate involves multiple steps:
Diazotization: The process begins with the diazotization of 7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl. This is achieved by treating it with sodium nitrite in an acidic medium.
Coupling Reaction: The diazonium salt formed is then coupled with 4-[(4-aminobenzoyl)amino]phenyl to form the azo compound.
Final Coupling: The resulting compound is further coupled with 2-hydroxybenzoic acid under alkaline conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonate groups can participate in substitution reactions, often replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting various ions and compounds.
Biology: Employed in staining techniques for microscopy to highlight specific structures in biological samples.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in textile and paper industries as a dye.
作用机制
The compound exerts its effects primarily through its azo groups, which can undergo various photochemical and redox reactions. These reactions can generate reactive oxygen species, which are utilized in photodynamic therapy. The sulfonate groups enhance the solubility of the compound in aqueous media, facilitating its use in biological and industrial applications.
相似化合物的比较
Similar Compounds
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Known as C.I. Direct Black 38, used as a dye with similar applications.
Disodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate: Another dye with similar structural features but different applications.
Uniqueness
Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a compound of significant interest.
属性
CAS 编号 |
76930-14-8 |
|---|---|
分子式 |
C30H20N6Na2O8S |
分子量 |
670.6 g/mol |
IUPAC 名称 |
disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C30H22N6O8S.2Na/c31-18-4-1-17-13-26(45(42,43)44)27(28(38)23(17)14-18)36-34-20-5-2-16(3-6-20)29(39)32-19-7-9-21(10-8-19)33-35-22-11-12-25(37)24(15-22)30(40)41;;/h1-15,37-38H,31H2,(H,32,39)(H,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI 键 |
KBYNUHYIJROEHL-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=C(C=C5C=CC(=CC5=C4O)N)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)
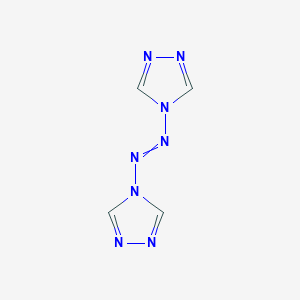
![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)
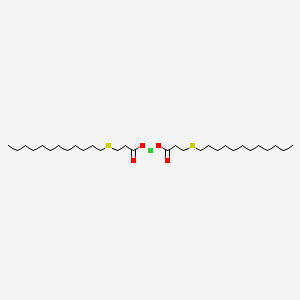
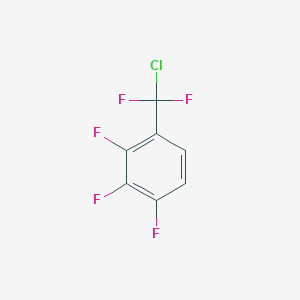

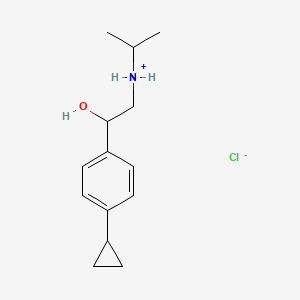
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)

